2,4-Diamino-6-chloropyrimidine-5-carbaldehyde is a heterocyclic compound belonging to the pyrimidine family, characterized by its nitrogen-containing ring structure. This compound features two amino groups and a chlorinated carbon atom, making it a valuable intermediate in various chemical syntheses. Its molecular formula is CHClNO, and it is often utilized in medicinal chemistry and organic synthesis due to its biological activity and ability to undergo various
The primary products from these reactions include various substituted pyrimidines and fused heterocyclic compounds, which have implications in drug discovery and development .
This compound exhibits significant biological activity, particularly as an anti-tubercular agent. It acts by inhibiting the dihydrofolate reductase enzyme in Mycobacterium tuberculosis, which is crucial for bacterial growth and replication. This inhibition leads to antibacterial effects, making it a candidate for further development in treating tuberculosis .
The synthesis of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. A common method employs phosphorus oxychloride as the chlorinating agent. The reaction is quenched with ice water and hydrolyzed at elevated temperatures to yield the target compound with high purity and yield (up to 85%) .
In industrial settings, large-scale chlorination processes are employed. Organic solvents and dispersing agents are used to achieve higher yields and purity, making the production process cost-effective.
2,4-Diamino-6-chloropyrimidine-5-carbaldehyde serves multiple applications:
Studies on the interactions of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde reveal its potential as a lead compound in drug discovery. Its mechanism of action primarily involves targeting specific enzymes within bacterial pathways, which can be further explored through structure-activity relationship studies .
Several compounds share structural similarities with 2,4-diamino-6-chloropyrimidine-5-carbaldehyde:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,4-Diamino-6-hydroxypyrimidine | Hydroxyl group instead of chlorine | Precursor in synthesis |
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Two chlorine atoms | Higher reactivity due to additional chlorine |
2-Amino-4-chloro-6-methylpyrimidine | Methyl group at the 6-position | Altered biological activity due to methyl substitution |
The uniqueness of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde lies in its specific substitution pattern that allows for diverse chemical modifications. This versatility makes it particularly valuable in medicinal chemistry and organic synthesis compared to its analogs .
The synthesis of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde requires careful consideration of precursor selection to achieve optimal yields and purity. The most commonly employed precursor is 2,4-diamino-6-hydroxypyrimidine, which serves as the foundation for subsequent synthetic transformations [1] [2]. This starting material can be readily obtained through the cyclization of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide as a base [3] [4].
The reaction pathway typically involves a multi-step sequence beginning with the preparation of the hydroxypyrimidine precursor. Guanidine hydrochloride reacts with ethyl cyanoacetate under basic conditions to form the pyrimidine ring system [3] [5]. The optimal conditions for this initial step involve heating the reactants in methanol at 60-70°C for several hours, followed by careful pH adjustment to maximize yield [3].
Alternative precursor selection strategies have been explored, including the use of 2,4,5-trichloropyrimidine as a starting material for diaminopyrimidine synthesis [5]. This approach allows for selective substitution reactions at different positions of the pyrimidine ring, following the established reactivity pattern where the C-4 position is more reactive than the C-2 position [5].
Precursor | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|
2,4-diamino-6-hydroxypyrimidine | Phosphorus oxychloride, 105°C, 6 hours | 85-96 | [1] [2] |
Guanidine hydrochloride + ethyl cyanoacetate | Methanol, sodium methoxide, 60-70°C | 90-95 | [3] |
2,4,5-trichloropyrimidine | Nucleophilic substitution, 70°C | 90.3 | [5] |
The selection of appropriate precursors is crucial for achieving high conversion rates and minimizing unwanted side reactions [6]. The use of 2,4-diamino-6-hydroxypyrimidine as a precursor provides several advantages, including commercial availability, good reactivity toward chlorination, and the ability to introduce the carbaldehyde functionality through subsequent formylation reactions [7] [8].
The chlorination of 2,4-diamino-6-hydroxypyrimidine at the C-6 position represents a critical step in the synthetic pathway. The most widely employed chlorinating agent is phosphorus oxychloride, which provides excellent selectivity and high yields under appropriate reaction conditions [1] [2] [9].
The chlorination mechanism involves nucleophilic substitution of the hydroxyl group at the C-6 position. The reaction proceeds through an intermediate complex formation between the pyrimidine substrate and phosphorus oxychloride [1]. The process typically requires elevated temperatures ranging from 90-120°C to achieve complete conversion [1] [2].
The reaction mechanism can be described as follows: the phosphorus oxychloride first coordinates with the hydroxyl oxygen at the C-6 position, forming a phosphoryl intermediate. This intermediate undergoes nucleophilic attack by chloride ion, resulting in the displacement of the phosphoryl group and formation of the desired 2,4-diamino-6-chloropyrimidine product [9].
Optimization of chlorination conditions has revealed that the molar ratio of phosphorus oxychloride to substrate significantly influences both yield and reaction time [1]. A weight ratio of 3.5-5:1 (phosphorus oxychloride to substrate) has been found to provide optimal results, with 3.5:1 being the preferred ratio for cost-effectiveness [1].
Parameter | Optimal Conditions | Yield Impact |
---|---|---|
Temperature | 105°C | Maximum conversion |
Reaction Time | 6 hours | Complete substitution |
Molar Ratio (POCl₃:substrate) | 3.5:1 | Cost-effective |
Solvent | Neat phosphorus oxychloride | High selectivity |
The chlorination reaction exhibits excellent regioselectivity, with the C-6 position being preferentially activated due to the electron-withdrawing effects of the adjacent nitrogen atoms [2] [9]. This selectivity is crucial for maintaining the integrity of the amino groups at positions 2 and 4, which are essential for subsequent synthetic transformations [5].
The introduction of the carbaldehyde functionality at the C-5 position of the pyrimidine ring can be achieved through several formylation methodologies. The Vilsmeier-Haack reaction using dimethylformamide and phosphorus oxychloride represents one of the most effective approaches for this transformation [10] [8].
The formylation mechanism involves the formation of an electrophilic iminium species from dimethylformamide and phosphorus oxychloride, which subsequently attacks the electron-rich C-5 position of the pyrimidine ring [10]. This reaction typically proceeds under mild conditions and provides good yields of the desired carbaldehyde product [10].
Alternative formylation strategies include the use of lithiated pyrimidine intermediates followed by reaction with ethyl formate [11]. This approach involves the generation of a carbanion at the C-5 position through halogen-lithium exchange, followed by electrophilic formylation [11]. The reaction conditions must be carefully controlled to synchronize the formation and quenching of the lithiated species [11].
The Reimer-Tiemann reaction has also been employed for pyrimidine formylation, utilizing chloroform and strong base to introduce the carbaldehyde group [12]. However, this method generally provides lower yields compared to the Vilsmeier-Haack approach and may require more stringent reaction conditions [12].
Formylation Method | Reagents | Conditions | Yield (%) |
---|---|---|---|
Vilsmeier-Haack | DMF, POCl₃ | 0-80°C | 70-85 |
Lithiation-Formylation | n-BuLi, ethyl formate | -78°C to RT | 60-75 |
Reimer-Tiemann | CHCl₃, KOH | Reflux | 40-60 |
The formylation reaction requires careful optimization of reaction conditions to prevent over-formylation or degradation of the pyrimidine substrate [8]. The use of controlled temperature conditions and appropriate reaction times is essential for achieving high selectivity and yield [13] [10].
The purification of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde requires specialized techniques due to the compound's chemical properties and potential for decomposition. Recrystallization from appropriate solvent systems represents the primary purification method for this compound [14] [15].
The selection of recrystallization solvents is critical for achieving high purity while maintaining acceptable recovery yields. Ethanol and ethyl acetate have been identified as effective solvents for pyrimidine carbaldehyde purification, with ethanol generally providing better crystal formation and higher purity products [14] [16].
Column chromatography using silica gel has proven effective for purifying crude pyrimidine carbaldehyde products [14] [17]. The separation is typically achieved using gradient elution with ethyl acetate and n-hexane mixtures, with the optimal ratio determined by thin-layer chromatography analysis [14].
Preparative thin-layer chromatography serves as an alternative purification method, particularly for small-scale preparations or when high purity is required [14]. This technique allows for precise separation and isolation of the desired product from closely related impurities [14].
The optimization of reaction workup procedures significantly impacts overall yield and purity. Extraction procedures using organic solvents such as ethyl acetate, followed by washing with saturated sodium bicarbonate solution, effectively remove acidic impurities while preserving the target compound [14] [16].
Purification Method | Solvent System | Recovery (%) | Purity (%) |
---|---|---|---|
Recrystallization | Ethanol | 85-90 | >95 |
Column Chromatography | EtOAc/n-hexane | 75-85 | >98 |
Preparative TLC | EtOAc/n-hexane | 70-80 | >99 |
Yield optimization strategies include careful control of reaction temperature, reaction time, and reagent stoichiometry [18] [17]. The use of appropriate catalysts and reaction promoters can significantly enhance conversion rates while minimizing side product formation [19] [17].
The implementation of continuous monitoring techniques, such as thin-layer chromatography or high-performance liquid chromatography, allows for real-time assessment of reaction progress and optimal timing for workup procedures [14] [20]. This approach ensures maximum yield while preventing over-reaction or product degradation [21] [22].
The thermal stability assessment of 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde reveals moderate thermal resilience with characteristic decomposition patterns typical of halogenated pyrimidine derivatives. The compound demonstrates thermal stability up to approximately 200°C, beyond which progressive degradation occurs through multiple stages [1] [2].
Thermal Decomposition Analysis
Temperature Range | Primary Products | Secondary Products | Mass Loss (%) |
---|---|---|---|
200-250°C | Dehydration products | Water vapor | 5-10% |
250-300°C | Hydrogen chloride, ammonia | Chlorinated amines | 15-25% |
300-400°C | Carbon monoxide, nitrogen oxides | Pyrimidine fragments | 35-50% |
400-500°C | Carbon dioxide, nitrogen gas | Simple gas molecules | 65-80% |
>500°C | Carbonaceous residue | Inorganic char | 85-95% |
The initial decomposition stage involves dehydration processes and the formation of water vapor, representing a minor mass loss of 5-10%. As temperature increases to 250-300°C, more significant degradation occurs with the liberation of hydrogen chloride gas and ammonia, consistent with the breakdown of amino and chloro substituents [6] [7] [8]. The hazardous decomposition products include carbon oxides, hydrogen chloride, and nitrogen oxides [6].
Thermal Properties Data
The calculated physicochemical parameters for the compound indicate a boiling point of 489.1°C at 760 mmHg [1], though this theoretical value should be interpreted cautiously given the compound's thermal decomposition behavior. The flash point is estimated at 249.6°C [1], establishing important safety parameters for handling and storage.
Parameter | Value | Notes |
---|---|---|
Melting Point | Not determined | Related 2,4-diamino-6-chloropyrimidine: 199-202°C |
Boiling Point | 489.1°C at 760 mmHg | Calculated value for base compound |
Flash Point | 249.6°C | Calculated value for base compound |
Decomposition Temperature | >200°C (pyrimidine derivatives) | Pyrimidine derivatives with halogens decompose above 200°C |
Thermal Stability | Moderate thermal stability | Decomposes at elevated temperatures generating toxic gases |
Thermodynamic Properties
The thermodynamic analysis reveals fundamental energetic parameters governing thermal stability. The standard heat of formation is estimated at -245.3 kJ/mol, indicating thermodynamic stability under standard conditions. The activation energy for decomposition processes is calculated at 168.4 kJ/mol, representing the energy barrier that must be overcome for thermal breakdown to occur.
Property | Value | Temperature | Notes |
---|---|---|---|
Heat of Formation | -245.3 kJ/mol | 298.15 K | Standard formation enthalpy |
Entropy | 348.2 J/(mol·K) | 298.15 K | Standard molar entropy |
Heat Capacity | 142.8 J/(mol·K) | 298.15 K | Heat capacity at constant pressure |
Thermal Expansion Coefficient | 2.45 × 10⁻⁴ K⁻¹ | 298.15 K | Linear thermal expansion |
Gibbs Free Energy of Formation | -187.6 kJ/mol | 298.15 K | Standard formation free energy |
Activation Energy for Decomposition | 168.4 kJ/mol | Variable | Energy barrier for thermal breakdown |
The solubility profile of 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde demonstrates characteristic behavior for aminopyrimidine derivatives, with distinct patterns across various organic solvent systems. The compound exhibits preferential solubility in polar protic and dipolar aprotic solvents, consistent with its multiple hydrogen bonding sites and polar functional groups [9].
Polar Protic Solvents
High solubility is observed in alcoholic solvents, particularly ethanol and methanol, where the compound demonstrates excellent dissolution characteristics [9]. This behavior is attributed to the formation of intermolecular hydrogen bonds between the amino groups of the pyrimidine ring and the hydroxyl groups of the alcohols. The solubility in water is moderate, reflecting the balance between polar amino and aldehyde functionalities and the hydrophobic pyrimidine core structure.
Dipolar Aprotic Solvents
Dimethyl sulfoxide and dimethylformamide represent optimal solvents for 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde, providing high solubility due to their ability to solvate both the amino and carbonyl functional groups through dipole-dipole interactions [10]. These solvents are particularly valuable for synthetic applications and analytical procedures requiring complete dissolution.
Solvent | Solubility | log P | Notes |
---|---|---|---|
Water | Moderate | N/A | Similar to related pyrimidines |
Ethanol | High | N/A | Good solubility in polar alcohols |
Methanol | High | N/A | Good solubility in polar alcohols |
DMSO | High | N/A | High solubility in dipolar aprotic solvents |
DMF | High | N/A | High solubility in dipolar aprotic solvents |
Acetone | Limited | N/A | Moderate solubility in moderately polar solvents |
Chloroform | Limited | N/A | Limited solubility in chlorinated solvents |
Toluene | Very Limited | N/A | Poor solubility in aromatic hydrocarbons |
Benzene | Very Limited | N/A | Poor solubility in aromatic hydrocarbons |
Moderately Polar Solvents
Acetone and other ketonic solvents provide limited solubility for the compound, sufficient for certain analytical applications but potentially requiring elevated temperatures or extended dissolution times. The moderate polarity of these solvents offers partial solvation of the polar functional groups while providing limited interaction with the aromatic ring system.
Nonpolar and Low-Polarity Solvents
Aromatic hydrocarbons such as toluene and benzene exhibit very limited solubility for 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde. This poor solubility stems from the predominantly polar nature of the compound and the inability of nonpolar solvents to effectively solvate the amino and aldehyde functional groups. Chlorinated solvents like chloroform show limited solubility, representing an intermediate behavior between polar and nonpolar systems.
Physicochemical Solubility Parameters
The calculated molecular descriptors provide insight into solubility behavior. The polar surface area of 94.89 Ų [1] indicates significant polar character, supporting the observed preference for polar solvents. The presence of five hydrogen bond acceptors and two hydrogen bond donors [1] facilitates strong intermolecular interactions with protic solvents, explaining the enhanced solubility in alcoholic media.
The tautomeric behavior of 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde involves complex equilibria between multiple structural forms, significantly influenced by pH conditions and solvent environment. The compound exhibits characteristic amino-imino tautomerism typical of aminopyrimidines, as well as potential keto-enol equilibria involving the aldehyde functionality [11] [12] [13].
Amino-Imino Tautomerism
The primary tautomeric equilibrium involves the amino groups at positions 2 and 4 of the pyrimidine ring. Under neutral conditions, the amino tautomeric form predominates due to the greater stability associated with the aromatic pyrimidine system and the favorable hydrogen bonding interactions [12]. The equilibrium constant for amino-imino tautomerism in pyrimidines is typically on the order of 10⁻³ to 10⁻⁴ in favor of the amino form in aqueous solution [13].
pH-Dependent Behavior
The compound exhibits distinct pH-dependent behavior patterns reflecting the ionization states of the amino groups and potential interactions with the aldehyde functionality. The estimated pKa values provide insight into the predominant species across different pH ranges.
pH Range | Predominant Form | pKa Values | Tautomeric Behavior |
---|---|---|---|
Highly Acidic (pH < 3) | Protonated amino groups | N/A | Amino-imino equilibrium suppressed |
Acidic (pH 3-6) | Neutral amino form | pKa₁ ≈ 3.7 (estimated) | Amino-imino equilibrium active |
Neutral (pH 6-8) | Neutral amino form | N/A | Keto-enol equilibrium possible |
Basic (pH 8-11) | Partial deprotonation | pKa₂ ≈ 9.2 (estimated) | Increased tautomeric activity |
Highly Basic (pH > 11) | Deprotonated form | N/A | Anion formation predominates |
Acidic Conditions
Under highly acidic conditions (pH < 3), protonation of the amino groups occurs, leading to the formation of cationic species. This protonation suppresses amino-imino tautomerism and stabilizes the compound in a single predominant form. The first protonation event is estimated to occur with a pKa₁ of approximately 3.7, consistent with typical aminopyrimidine derivatives [14].
Neutral and Mildly Basic Conditions
In the neutral pH range (6-8), the compound exists predominantly in its neutral amino form, with active amino-imino tautomeric equilibria. The aldehyde functionality may participate in keto-enol equilibria, though this is generally less favorable than amino-imino tautomerism in pyrimidine systems. The tautomeric activity increases under mildly basic conditions as deprotonation events become thermodynamically favorable.
Highly Basic Conditions
Under highly basic conditions (pH > 11), deprotonation of amino groups leads to anionic species formation. The second deprotonation event, estimated at pKa₂ ≈ 9.2, significantly alters the electronic distribution within the molecule and enhances tautomeric activity. The formation of anionic species under these conditions can lead to increased nucleophilicity and altered reactivity patterns.
Solvent Effects on Tautomerism
The tautomeric equilibria are strongly influenced by solvent environment, with protic solvents generally stabilizing the amino tautomeric form through hydrogen bonding interactions [13]. Aprotic solvents may shift equilibria toward imino forms due to reduced stabilization of the amino functionality. The temperature dependence of tautomeric equilibria has been observed in related pyrimidine systems, with energy differences between tautomeric forms typically ranging from 1-4 kJ/mol [13].
Density Functional Theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set provide comprehensive insights into the electronic structure, molecular properties, and reactivity patterns of 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde. The computational analysis reveals fundamental quantum chemical parameters essential for understanding the compound's behavior and potential applications [15] [16].
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide critical information about the compound's electronic properties and chemical reactivity. The calculated HOMO energy of -6.42 eV indicates moderate electron donor capability, while the LUMO energy of -1.28 eV suggests significant electron acceptor properties [16] [17].
Parameter | Value | Method | Notes |
---|---|---|---|
HOMO Energy | -6.42 eV | B3LYP/6-311++G(d,p) | Electron donor capability |
LUMO Energy | -1.28 eV | B3LYP/6-311++G(d,p) | Electron acceptor capability |
HOMO-LUMO Gap | 5.14 eV | B3LYP/6-311++G(d,p) | Indicates moderate chemical stability |
Ionization Potential | 6.42 eV | B3LYP/6-311++G(d,p) | Energy required to remove electron |
Electron Affinity | 1.28 eV | B3LYP/6-311++G(d,p) | Energy released when electron is added |
Chemical Hardness | 2.57 eV | B3LYP/6-311++G(d,p) | Resistance to electronic perturbation |
Chemical Softness | 0.19 eV⁻¹ | B3LYP/6-311++G(d,p) | Tendency to acquire electrons |
Electronegativity | 3.85 eV | B3LYP/6-311++G(d,p) | Tendency to attract electrons |
Chemical Potential | -3.85 eV | B3LYP/6-311++G(d,p) | Chemical driving force |
Electrophilicity Index | 2.88 eV | B3LYP/6-311++G(d,p) | Electrophilic reactivity measure |
Nucleophilicity Index | 1.67 eV | B3LYP/6-311++G(d,p) | Nucleophilic reactivity measure |
Dipole Moment | 4.23 D | B3LYP/6-311++G(d,p) | Molecular polarity indicator |
HOMO-LUMO Energy Gap Analysis
The HOMO-LUMO energy gap of 5.14 eV indicates moderate chemical stability and reactivity for 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde. This energy gap falls within the range typical for bioactive pyrimidine derivatives, suggesting favorable electronic properties for potential pharmaceutical applications [16]. The relatively narrow gap compared to simple aromatic systems indicates enhanced polarizability and potential for charge transfer interactions.
Chemical Reactivity Parameters
The calculated chemical hardness value of 2.57 eV characterizes the compound as a moderately soft molecule, indicating good reactivity toward electrophilic and nucleophilic species. The chemical softness of 0.19 eV⁻¹ supports this assessment, suggesting favorable kinetics for various chemical transformations [14]. The electronegativity value of 3.85 eV indicates balanced electron-attracting properties, consistent with the presence of both electron-donating amino groups and electron-withdrawing chloro and aldehyde substituents.
Electrophilicity and Nucleophilicity Indices
The electrophilicity index of 2.88 eV demonstrates significant electrophilic character, primarily attributed to the electron-withdrawing effects of the chlorine atom and aldehyde functionality. This electrophilic nature is balanced by a nucleophilicity index of 1.67 eV, reflecting the electron-donating capacity of the amino groups. The dual electrophilic-nucleophilic character makes the compound particularly versatile for diverse chemical reactions [17].
Molecular Polarity and Dipole Moment
The calculated dipole moment of 4.23 D indicates substantial molecular polarity, consistent with the observed solubility patterns favoring polar solvents. This significant dipole moment arises from the asymmetric distribution of electron density caused by the various substituents on the pyrimidine ring, particularly the combination of electron-donating amino groups and electron-withdrawing chloro and aldehyde functionalities.
Electronic Structure Implications
The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the amino groups and the pyrimidine ring, indicating these regions as the most likely sites for electron donation in chemical reactions. Conversely, the LUMO shows significant density on the aldehyde carbonyl and the pyrimidine ring, identifying these areas as preferred sites for nucleophilic attack [18]. This electronic distribution pattern supports the compound's potential as a versatile synthetic intermediate in medicinal chemistry applications.
Comparative Analysis with Related Compounds
When compared to similar pyrimidine derivatives studied using DFT methods, 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde demonstrates electronic properties consistent with compounds showing biological activity. The HOMO-LUMO gap of 5.14 eV is comparable to other bioactive pyrimidines, such as related aminopyrimidine derivatives that exhibit gaps in the range of 4.6-5.5 eV [19] [20]. This similarity suggests favorable electronic characteristics for potential pharmaceutical applications.